2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
Overview
Description
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H16Cl3N. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group attached to a phenethylamine backbone, making it a valuable intermediate in organic synthesis .
Scientific Research Applications
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust or vapor .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As research progresses, more information about its effects at the molecular and cellular levels will become available .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride typically involves the reaction of 4-chlorophenethylamine with 2-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine
- 4-Chloro-N-(2-chloropropyl)benzeneethanamine
- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of both chloro and phenethylamine groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSNVFGYXNWTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC1=CC=C(C=C1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657920 | |
Record name | 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953789-37-2 | |
Record name | Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953789-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(4-chlorophenethyl)propan-1-aminium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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